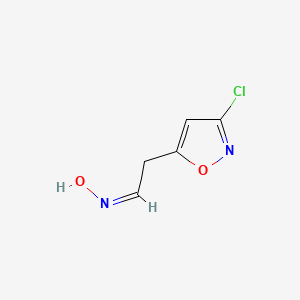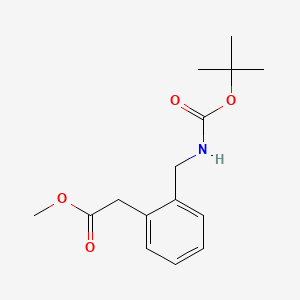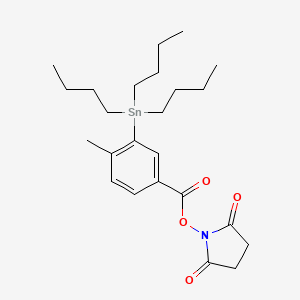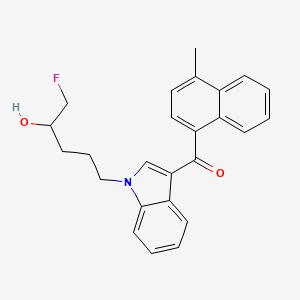
MAM2201 N-(4-羟基戊基) 代谢物
描述
MAM2201 N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite derived from MAM2201. It is a potential phase 1 metabolite based on the known metabolism of similar compounds . This compound is primarily used for forensic and research applications .
科学研究应用
MAM2201 N-(4-羟基戊基) 代谢产物主要用于法医和研究应用。它作为生物样品中合成大麻素检测和定量的参考标准。该化合物用于:
法医化学: 用于鉴定和定量法医样品中的合成大麻素.
临床毒理学: 用于研究合成大麻素的代谢和毒理学.
尿液药物检测: 作为 GC/MS 和 LC/MS 检测方法中的校准剂和对照.
作用机制
MAM2201 N-(4-羟基戊基) 代谢产物通过与大麻素受体(主要是 CB1 受体)相互作用发挥其作用 . 该化合物与这些受体结合,导致各种生理和神经学效应。其作用机制中涉及的确切分子靶标和途径仍在研究中。
生化分析
Biochemical Properties
MAM2201 N-(4-hydroxypentyl) Metabolite plays a crucial role in biochemical reactions, particularly in the context of its interaction with cannabinoid receptors. This compound is known to interact with cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), which are G-protein-coupled receptors involved in various physiological processes. The interaction of MAM2201 N-(4-hydroxypentyl) Metabolite with these receptors can modulate signal transduction pathways, leading to changes in cellular responses. Additionally, this metabolite may interact with other proteins and enzymes involved in the metabolism and degradation of cannabinoids .
Cellular Effects
MAM2201 N-(4-hydroxypentyl) Metabolite exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound can influence neurotransmitter release and synaptic plasticity by modulating the activity of cannabinoid receptors. In immune cells, MAM2201 N-(4-hydroxypentyl) Metabolite can affect cytokine production and immune response. Furthermore, this metabolite may impact cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of MAM2201 N-(4-hydroxypentyl) Metabolite involves its binding interactions with cannabinoid receptors. Upon binding to CB1 and CB2 receptors, this metabolite can activate or inhibit downstream signaling pathways, resulting in changes in cellular responses. Additionally, MAM2201 N-(4-hydroxypentyl) Metabolite may influence enzyme activity, leading to the inhibition or activation of specific biochemical reactions. Changes in gene expression may also occur as a result of the interaction of this metabolite with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MAM2201 N-(4-hydroxypentyl) Metabolite can vary over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that MAM2201 N-(4-hydroxypentyl) Metabolite can remain stable under specific conditions, but its degradation products may also exert biological effects. Long-term exposure to this metabolite may lead to sustained changes in cellular processes, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of MAM2201 N-(4-hydroxypentyl) Metabolite in animal models are dose-dependent. At low doses, this compound may produce subtle changes in cellular function, while higher doses can lead to more pronounced effects. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of MAM2201 N-(4-hydroxypentyl) Metabolite may result in toxic or adverse effects, including alterations in behavior, organ function, and overall health .
Metabolic Pathways
MAM2201 N-(4-hydroxypentyl) Metabolite is involved in various metabolic pathways, including those related to cannabinoid metabolism. This compound is metabolized by enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The interaction of MAM2201 N-(4-hydroxypentyl) Metabolite with these enzymes can influence metabolic flux and the levels of other metabolites. Understanding the metabolic pathways of this compound is essential for elucidating its biological effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of MAM2201 N-(4-hydroxypentyl) Metabolite within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, the binding of MAM2201 N-(4-hydroxypentyl) Metabolite to plasma proteins can impact its distribution in the bloodstream and its availability to target tissues .
Subcellular Localization
MAM2201 N-(4-hydroxypentyl) Metabolite exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of MAM2201 N-(4-hydroxypentyl) Metabolite can influence its interactions with other biomolecules and its overall biological effects .
准备方法
合成路线和反应条件
MAM2201 N-(4-羟基戊基) 代谢产物的制备涉及对 MAM2201 的戊基侧链进行羟基化。合成路线通常包括以下步骤:
起始原料: MAM2201。
工业生产方法
化学反应分析
反应类型
MAM2201 N-(4-羟基戊基) 代谢产物可以进行多种化学反应,包括:
氧化: 羟基可以被氧化形成相应的酮或羧酸。
还原: 羟基可以被还原形成相应的烷烃。
取代: 羟基可以参与取代反应形成醚或酯。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常见的还原剂包括氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 常见的试剂包括卤代烷和酰氯。
主要生成产物
氧化: 形成酮或羧酸。
还原: 形成烷烃。
取代: 形成醚或酯。
相似化合物的比较
MAM2201 N-(4-羟基戊基) 代谢产物在结构上类似于其他合成大麻素,例如 AM2201 N-(4-羟基戊基) 代谢产物 . 它因戊基侧链 4 位存在羟基而具有独特性。类似的化合物包括:
AM2201 N-(4-羟基戊基) 代谢产物: 一种结构相关的合成大麻素代谢产物.
MAM2201 N-戊酸: MAM2201 的另一种代谢产物.
属性
IUPAC Name |
[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO2/c1-17-12-13-22(20-9-3-2-8-19(17)20)25(29)23-16-27(14-6-7-18(28)15-26)24-11-5-4-10-21(23)24/h2-5,8-13,16,18,28H,6-7,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTSWDJPCZIFLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(CF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017791 | |
| Record name | MAM2201 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537889-05-6 | |
| Record name | MAM-2201 N-(4-hydroxypentyl)metabolite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MAM2201 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAM-2201 N-(4-HYDROXYPENTYL)METABOLITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ2BB26N57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


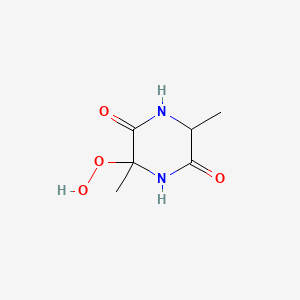
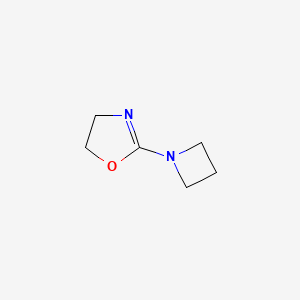


![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B582680.png)
![[(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B582681.png)
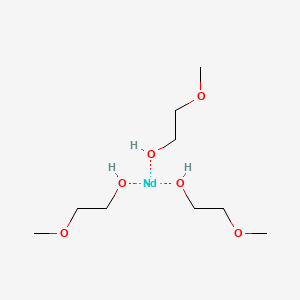
![[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B582683.png)
